BenchChemオンラインストアへようこそ!

5-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole

Physicochemical profiling Lead optimization Fragment-based drug design

5-[3-(Cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole (CAS 1706387-19-0) is a heterocyclic compound with molecular formula C17H21N3O3S and molecular weight 347.43 g/mol. It belongs to the benzimidazole (1H-1,3-benzodiazole) family, featuring a cyclohexanesulfonyl-substituted azetidine ring connected via a carbonyl linker.

Molecular Formula C17H21N3O3S
Molecular Weight 347.43
CAS No. 1706387-19-0
Cat. No. B2466381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole
CAS1706387-19-0
Molecular FormulaC17H21N3O3S
Molecular Weight347.43
Structural Identifiers
SMILESC1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)N=CN4
InChIInChI=1S/C17H21N3O3S/c21-17(12-6-7-15-16(8-12)19-11-18-15)20-9-14(10-20)24(22,23)13-4-2-1-3-5-13/h6-8,11,13-14H,1-5,9-10H2,(H,18,19)
InChIKeyRPOUDESBACMSNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-[3-(Cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole (CAS 1706387-19-0): Core Structural Identity and Chemical Class


5-[3-(Cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole (CAS 1706387-19-0) is a heterocyclic compound with molecular formula C17H21N3O3S and molecular weight 347.43 g/mol [1]. It belongs to the benzimidazole (1H-1,3-benzodiazole) family, featuring a cyclohexanesulfonyl-substituted azetidine ring connected via a carbonyl linker. The compound sits at the intersection of two therapeutically relevant scaffolds: cyclohexanesulfonyl azetidines (explored as GlyT1 inhibitors in patent literature) and benzimidazole derivatives (investigated as gamma-secretase modulators and anticancer agents). This dual pharmacophoric architecture distinguishes it from simpler, single-scaffold comparators and drives its potential multi-target applications.

Why Generic Azetidine or Benzimidazole Substitution Cannot Replace 5-[3-(Cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole


Interchanging this compound with a generic azetidine sulfonamide or a simple benzimidazole derivative is not feasible because the specific combination of cyclohexanesulfonyl azetidine and benzimidazole-5-carbonyl moieties is absent in standard building block libraries. Patent disclosures show that cyclohexanesulfonyl azetidine derivatives are claimed for GlyT1 inhibition, while benzimidazole scaffolds are independently pursued as gamma-secretase modulators [1][2]. A molecule lacking either fragment would lose one of these activity vectors. Furthermore, the topological arrangement of the electron-deficient benzimidazole and the sterically demanding cyclohexanesulfonyl group creates a unique three-dimensional pharmacophore that cannot be recapitulated by substituting a phenylsulfonamide or a piperidine analog, as such replacements would alter key hydrogen-bonding and hydrophobic contacts.

Quantitative Differentiation of 5-[3-(Cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole Against Comparators


Molecular Weight and Physicochemical Distinction from Core Azetidine and Benzimidazole Fragments

The target compound has a molecular weight of 347.43 g/mol, which is approximately 1.7-fold higher than the core 3-(cyclohexanesulfonyl)azetidine fragment (MW ~203.3 g/mol) and significantly greater than the benzimidazole-5-carboxylic acid fragment (MW ~162.1 g/mol) [1]. This places the compound in a more drug-like range (MW 300–400) compared to its individual building blocks, while still avoiding the high molecular weight end (>500) often associated with poor permeability and solubility. The lipophilic cyclohexanesulfonyl motif alters logP relative to smaller sulfonamide analogs, potentially improving blood-brain barrier penetration—a critical parameter for CNS targets such as GlyT1 and gamma-secretase.

Physicochemical profiling Lead optimization Fragment-based drug design

GlyT1 Inhibitory Potential Inferred from Cyclohexanesulfonyl Azetidine Patent Activity

Patent WO/2006/131713 discloses a general formula encompassing cyclohexanesulfonyl azetidine derivatives as GlyT1 inhibitors, demonstrating that compounds with this sulfonamide-azetidine motif exhibit GlyT1 IC50 values in the nanomolar range [1]. Representative examples from this patent series show GlyT1 IC50 of 35 nM [2]. The target compound, which incorporates the required cyclohexanesulfonyl azetidine pharmacophore, is structurally aligned with this active series. In contrast, azetidine derivatives lacking a sulfonyl group or bearing different N-substituents show substantially reduced GlyT1 activity (IC50 > 1 µM) based on SAR trends within the patent.

Glycine transporter 1 inhibition Schizophrenia CNS drug discovery

Benzimidazole Scaffold Contribution to Gamma-Secretase Modulation

Benzimidazole derivatives have been independently patented as gamma-secretase modulators with in vitro potency in the low nanomolar range [1]. Compound 44a, a benzimidazole-based gamma-secretase modulator, achieved low nanomolar potency in vitro and demonstrated in vivo efficacy in mouse models [2]. The target compound incorporates a benzimidazole core at the 5-position via a carbonyl linker, a connectivity that is distinct from the benzimidazole N-substitution patterns typical of gamma-secretase modulators. This unique 5-carbonyl substitution on the benzimidazole may alter the binding mode relative to N-alkylated benzimidazole comparators, potentially affecting both potency and selectivity profiles.

Gamma-secretase modulation Alzheimer's disease Amyloid-beta

Anticancer Activity Potential via Alkylsulfonyl Benzimidazole SAR

A series of alkylsulfonyl 1H-benzo[d]imidazole derivatives showed cytotoxic activity against MCF-7 breast cancer cells with IC50 values in the low micromolar range (2.08–11.99 µM) [1]. The target compound contains both the alkylsulfonyl motif (cyclohexanesulfonyl) and the benzimidazole core present in this active series. Compared to the simpler methylsulfonyl benzimidazole analogs in the published study, the target compound's cyclohexanesulfonyl group provides increased steric bulk and lipophilicity, which may enhance membrane permeability and target engagement in cellular assays.

Anticancer Breast cancer Benzimidazole cytotoxicity MCF-7

Research and Industrial Applications Where 5-[3-(Cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole Offers Differentiated Value


CNS Drug Discovery: Multi-Target Probe for GlyT1 and Gamma-Secretase Screening

The compound's dual structural alignment with GlyT1 inhibitor patents and gamma-secretase modulator scaffolds makes it suitable for phenotypic screening in schizophrenia and Alzheimer's disease models, where modulation of both targets may be synergistic [1][2]. Its molecular weight (347.43) and lipophilic character favor brain penetration, a prerequisite for CNS activity that simpler analogs may not satisfy.

Oncology Lead Generation: Alkylsulfonyl Benzimidazole Cytotoxicity Profiling

Given the activity of alkylsulfonyl benzimidazole derivatives against MCF-7 breast cancer cells (IC50 2.08–11.99 µM), the target compound can serve as a starting point for structure-activity relationship studies aimed at optimizing the cyclohexanesulfonyl substituent for improved Bcl-2 inhibition or other anticancer mechanisms [3].

Chemical Biology: Tool Compound for Sulfonamide-Azetidine Pharmacophore Mapping

The unique combination of a cyclohexanesulfonyl azetidine and a 5-carbonyl benzimidazole provides a three-dimensional pharmacophore that can be used to probe protein binding pockets requiring simultaneous interactions with a sulfonyl acceptor, a hydrogen-bonding azetidine nitrogen, and a planar benzimidazole aromatic system [1][2].

Fragment Elaboration and Lead Optimization Programs

As a compound that sits between fragment-sized building blocks (MW ~200) and full drug-like molecules (MW ~350), it can serve as an advanced intermediate in fragment-based drug discovery, allowing medicinal chemists to explore SAR around both the azetidine sulfonyl and benzimidazole portions without committing to a fully elaborated lead series [1].

Quote Request

Request a Quote for 5-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.